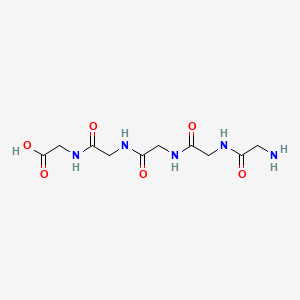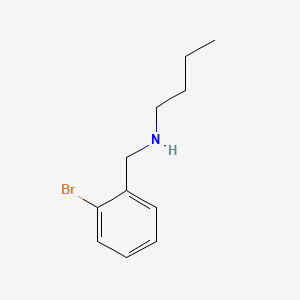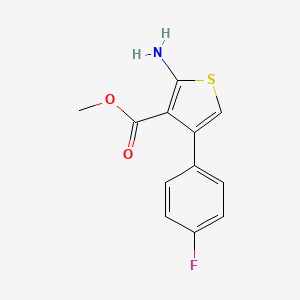
29H,31H-酞菁,二钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
29H,31H-Phthalocyanine, disodium salt is a macrocyclic compound known for its vibrant blue-green color. It belongs to the phthalocyanine family, which are synthetic, aromatic, macrocyclic compounds. These compounds are widely used as dyes and pigments due to their intense color and stability. The disodium salt form of 29H,31H-Phthalocyanine is particularly notable for its solubility in water, making it useful in various applications.
科学研究应用
29H,31H-Phthalocyanine, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions and as a photosensitizer in photochemical processes.
Biology: Employed in biological imaging and as a fluorescent probe due to its strong absorption and emission properties.
Medicine: Investigated for use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer to generate reactive oxygen species that kill cancer cells.
Industry: Utilized as a dye in textiles, inks, and coatings due to its stability and vibrant color
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 29H,31H-Phthalocyanine, disodium salt typically involves the cyclotetramerization of phthalonitrile in the presence of a metal salt, such as sodium chloride. The reaction is usually carried out at high temperatures, often exceeding 200°C, in a solvent like quinoline or dimethylformamide. The resulting phthalocyanine is then treated with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of 29H,31H-Phthalocyanine, disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The final product is purified through recrystallization and filtration to remove any impurities .
化学反应分析
Types of Reactions
29H,31H-Phthalocyanine, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalocyanine dioxides.
Reduction: Reduction reactions can yield phthalocyanine dihydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Phthalocyanine dioxides.
Reduction: Phthalocyanine dihydrides.
Substitution: Various substituted phthalocyanines depending on the nucleophile used.
作用机制
The mechanism of action of 29H,31H-Phthalocyanine, disodium salt primarily involves its ability to absorb light and transfer energy. In photodynamic therapy, for example, the compound absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The molecular targets include cellular membranes, proteins, and nucleic acids .
相似化合物的比较
Similar Compounds
- Copper (II) phthalocyanine
- Zinc phthalocyanine
- Cobalt (II) phthalocyanine
- Manganese (II) phthalocyanine
- Nickel (II) phthalocyanine
Uniqueness
29H,31H-Phthalocyanine, disodium salt is unique due to its water solubility, which is not a common feature among phthalocyanines. This property makes it particularly useful in applications where water solubility is essential, such as in biological and medical applications .
属性
CAS 编号 |
25476-27-1 |
|---|---|
分子式 |
C32H18N8Na |
分子量 |
537.5 g/mol |
IUPAC 名称 |
disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H18N8.Na/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H,(H2,33,34,35,36,37,38,39,40); |
InChI 键 |
WHLKDZXLKFUHPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Na+].[Na+] |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C(N6)N3)C8=CC=CC=C85)C9=CC=CC=C94.[Na] |
Key on ui other cas no. |
25476-27-1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1581323.png)




